2-Methylene-4-oxobutanoic acid
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Overview
Description
2-Methylene-4-oxobutanoic acid is an organic compound with the molecular formula C5H6O3 It is a derivative of butanoic acid, characterized by the presence of a methylene group at the second position and a keto group at the fourth position
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Methylene-4-oxobutanoic acid can be achieved through several methods. One common approach involves the reaction of itaconic acid with formaldehyde under acidic conditions. This reaction typically requires a catalyst such as p-toluenesulfonic acid and is carried out at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound often involves the use of more scalable and cost-effective methods. One such method includes the catalytic oxidation of 2-methyl-3-buten-2-ol using a suitable oxidizing agent like potassium permanganate. This process is optimized to ensure high yields and purity of the final product .
Chemical Reactions Analysis
Types of Reactions
2-Methylene-4-oxobutanoic acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like N-bromophthalimide in an aqueous acetic acid medium.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride, leading to the formation of corresponding alcohols.
Substitution: The methylene group allows for substitution reactions, where different substituents can be introduced under appropriate conditions.
Common Reagents and Conditions
Oxidation: N-bromophthalimide in aqueous acetic acid medium at 30°C.
Reduction: Sodium borohydride in methanol at room temperature.
Substitution: Various halogenating agents under controlled conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids and other oxidized derivatives.
Reduction: Formation of alcohols.
Substitution: Formation of halogenated derivatives and other substituted compounds.
Scientific Research Applications
2-Methylene-4-oxobutanoic acid has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential role in metabolic pathways and enzyme interactions.
Medicine: Investigated for its anti-inflammatory properties and potential therapeutic applications.
Industry: Utilized in the production of polymers and other industrial chemicals.
Mechanism of Action
The mechanism of action of 2-Methylene-4-oxobutanoic acid involves its interaction with various molecular targets and pathways. For instance, it can act as an inhibitor of certain enzymes involved in inflammatory processes. The compound’s methylene and keto groups play a crucial role in its reactivity and interaction with biological molecules .
Comparison with Similar Compounds
Similar Compounds
Uniqueness
2-Methylene-4-oxobutanoic acid is unique due to its specific structural features, such as the presence of both a methylene and a keto group
Properties
Molecular Formula |
C5H6O3 |
---|---|
Molecular Weight |
114.10 g/mol |
IUPAC Name |
2-methylidene-4-oxobutanoic acid |
InChI |
InChI=1S/C5H6O3/c1-4(2-3-6)5(7)8/h3H,1-2H2,(H,7,8) |
InChI Key |
NATITTLIDUCCMB-UHFFFAOYSA-N |
Canonical SMILES |
C=C(CC=O)C(=O)O |
Origin of Product |
United States |
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